molecular formula C17H22N2O4 B6348718 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-35-8

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348718
CAS RN: 1326808-35-8
M. Wt: 318.4 g/mol
InChI Key: GGBMORQSPCTZJO-UHFFFAOYSA-N
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Description

“8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.4 g/mol .

Scientific Research Applications

MDB-ODS-3-COOH has a wide range of scientific research applications. One of the most significant applications is in the field of drug discovery. The compound has been used in the synthesis of a variety of novel drugs, such as anticonvulsants, antibiotics, and anti-cancer agents. In addition, MDB-ODS-3-COOH has been used in the development of novel analytical methods for the detection of drugs and other compounds in biological samples. Additionally, the compound has been used in the synthesis of a variety of compounds with potential applications in the fields of nanotechnology and materials science.

Mechanism of Action

MDB-ODS-3-COOH is an aromatic compound with a spirocyclic ring system. The compound has been found to interact with a variety of biological targets, including enzymes, receptors, and transporters. The compound has been found to bind to a variety of proteins, including cytochrome P450 enzymes, and to inhibit their activity. Additionally, the compound has been found to bind to a variety of receptors, including the serotonin 5-HT2A receptor, and to modulate their activity.
Biochemical and Physiological Effects
MDB-ODS-3-COOH has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the activity of a variety of enzymes, including cytochrome P450 enzymes and phosphodiesterases. Additionally, the compound has been found to modulate the activity of a variety of receptors, including the serotonin 5-HT2A receptor, and to modulate the activity of a variety of transporters, including the serotonin transporter. Furthermore, the compound has been found to modulate the activity of a variety of ion channels, including the sodium and potassium channels.

Advantages and Limitations for Lab Experiments

MDB-ODS-3-COOH has a number of advantages and limitations for lab experiments. One of the major advantages of the compound is its high solubility in a variety of solvents, including water, ethanol, and methanol. Additionally, the compound is relatively stable and is not easily degraded by light or heat. However, the compound is relatively expensive and its availability is limited. Additionally, the compound has a low melting point, which can make it difficult to handle in the laboratory.

Future Directions

MDB-ODS-3-COOH has a number of potential future applications. One potential application is in the development of novel drugs. The compound has been found to interact with a variety of biological targets, including enzymes, receptors, and transporters, and could potentially be used to develop novel drugs with specific targets. Additionally, the compound could potentially be used in the development of novel analytical methods for the detection of drugs and other compounds in biological samples. Furthermore, the compound could potentially be used in the synthesis of a variety of compounds with potential applications in the fields of nanotechnology and materials science.

Synthesis Methods

MDB-ODS-3-COOH can be synthesized using a variety of methods. One method is the synthesis of the compound from commercially available 2-methylbenzoyl chloride and 8-methyl-4-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MDB-ODS-3-COOH). This method involves the reaction of the two compounds in a two-step process, first forming the desired product and then purifying the product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by recrystallization.

properties

IUPAC Name

8-methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-5-3-4-6-13(12)15(20)19-14(16(21)22)11-23-17(19)7-9-18(2)10-8-17/h3-6,14H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMORQSPCTZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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